molecular formula C13H20ClN3O3S2 B2520033 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034281-51-9

5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2520033
CAS No.: 2034281-51-9
M. Wt: 365.89
InChI Key: GOALUVOIBCCUPG-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene-2-carboxamide structure. The chloro and sulfamoyl groups are then introduced through specific chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological or medical applications.

Comparison with Similar Compounds

  • 5-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

  • 5-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methoxybenzamide

Uniqueness: This compound is unique due to its specific structural features, which differentiate it from similar compounds

Properties

IUPAC Name

5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3S2/c1-16(2)22(19,20)17-7-5-10(6-8-17)9-15-13(18)11-3-4-12(14)21-11/h3-4,10H,5-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALUVOIBCCUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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